molecular formula C9H11N3O B12971598 4-Ethoxy-3-methyl-1h-pyrazolo[4,3-c]pyridine

4-Ethoxy-3-methyl-1h-pyrazolo[4,3-c]pyridine

Cat. No.: B12971598
M. Wt: 177.20 g/mol
InChI Key: OERZHHDOKLCGJB-UHFFFAOYSA-N
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Description

4-Ethoxy-3-methyl-1h-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The specific structure of this compound includes an ethoxy group at the 4th position and a methyl group at the 3rd position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3-methyl-1h-pyrazolo[4,3-c]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate. This reaction proceeds through a cyclization process, forming the pyrazolopyridine core . The reaction conditions often include refluxing the reactants in a suitable solvent such as 1,4-dioxane, followed by the addition of phosphorus oxychloride to facilitate the cyclization .

Industrial Production Methods

Industrial production methods for this compound are generally based on the same synthetic routes used in laboratory settings but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to ensure efficient mixing and reaction control, as well as optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-methyl-1h-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-methyl-1h-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. Due to its structural similarity to purine bases, it can potentially interfere with nucleic acid synthesis and function. This interference can lead to the inhibition of cell proliferation, making it a candidate for anticancer research. Additionally, its ability to form hydrogen bonds and π-π interactions with biological macromolecules contributes to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrazolo[3,4-b]pyridine
  • 1H-Pyrazolo[3,4-c]pyridine
  • 1H-Pyrazolo[4,3-b]pyridine
  • 1H-Pyrazolo[4,3-a]pyridine

Uniqueness

4-Ethoxy-3-methyl-1h-pyrazolo[4,3-c]pyridine is unique due to the specific positioning of its ethoxy and methyl groups, which can influence its chemical reactivity and biological activity. Compared to other pyrazolopyridines, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

4-ethoxy-3-methyl-2H-pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C9H11N3O/c1-3-13-9-8-6(2)11-12-7(8)4-5-10-9/h4-5H,3H2,1-2H3,(H,11,12)

InChI Key

OERZHHDOKLCGJB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=CC2=NNC(=C21)C

Origin of Product

United States

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